1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a urea moiety linked to a pyrimidine ring, which is further substituted with a pyrrolidine group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-ethylphenyl isocyanate with 2-(pyrrolidin-1-yl)pyrimidine-4-carboxaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 1-(2-Propylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- 1-(2-Butylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
Uniqueness
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in the compound’s interaction with molecular targets, making it distinct from its analogs.
Biological Activity
1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a urea moiety linked to a pyrimidine and an ethylphenyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways through the inhibition of specific protein kinases. Protein kinases are crucial in regulating cellular functions such as growth, differentiation, and metabolism. The interaction with these kinases can lead to the suppression of tumor growth and modulation of inflammatory responses.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
The compound's mechanism involves the induction of apoptosis in cancer cells, which is facilitated by its interaction with apoptotic proteins such as Bcl-2.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It has been observed to inhibit neuroinflammatory pathways, which are implicated in neurodegenerative diseases such as Alzheimer’s. The following table summarizes the neuroprotective effects:
Assay Type | Result | Reference |
---|---|---|
Neuroprotection Assay | Significant inhibition of TNF-alpha production | |
Cell Viability Assay | Increased cell viability in neuronal cultures exposed to oxidative stress |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study conducted on mice with xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment resulted in a 60% decrease in tumor volume after four weeks of administration.
- Neurodegenerative Disease Model : In a model of Alzheimer's disease, the compound was administered to transgenic mice exhibiting cognitive decline. Results indicated improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-7-3-4-8-16(14)22-18(24)20-13-15-9-10-19-17(21-15)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZICQEAVNVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.